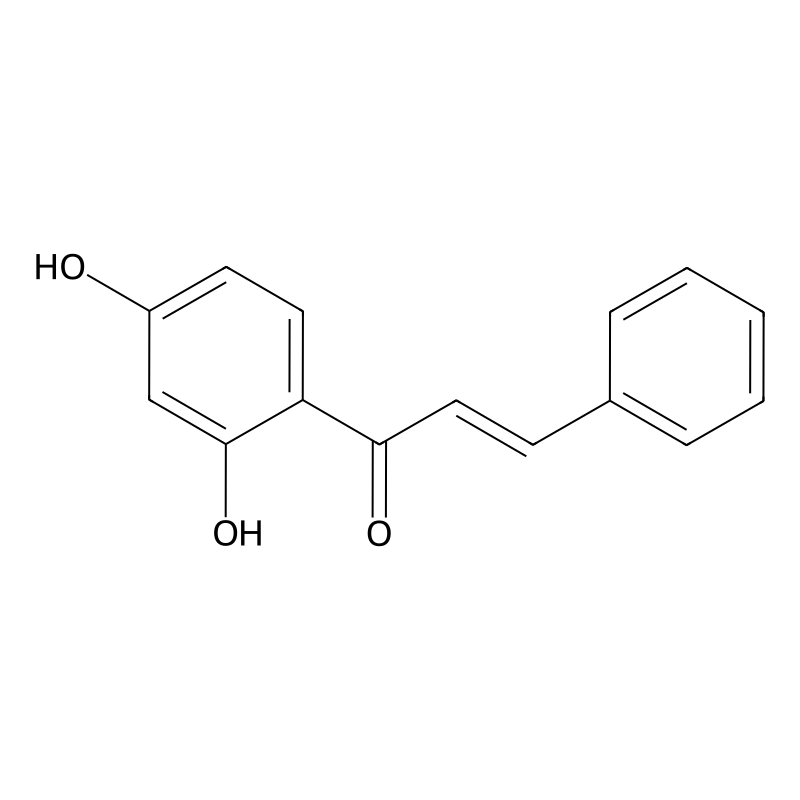

2',4'-Dihydroxychalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2',4'-Dihydroxychalcone (TFC) is a natural product belonging to the class of chalcones. It has been identified in various plants, including Ceratiola ericoides, Oxytropis falcata, and Vachellia vernicosa [, ]. Current scientific research suggests potential applications of 2',4'-Dihydroxychalcone in the following areas:

2',4'-Dihydroxychalcone is an organic compound classified as a member of the chalcone family, characterized by its two hydroxyl groups located at the 2' and 4' positions of the aromatic rings. Its molecular formula is with a molecular weight of approximately 240.25 g/mol. This compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and methanol. It plays a significant role in various biochemical processes, particularly in the biosynthesis of flavonoids, which are crucial for plant pigmentation and defense mechanisms.

- Oxidation: Under oxidative conditions, it can be converted into quinones using reagents like potassium permanganate or hydrogen peroxide.

- Reduction: It can undergo reduction to form dihydrochalcones, typically using catalytic hydrogenation methods with palladium on carbon or sodium borohydride.

- Cyclization: The compound can also participate in intramolecular cyclization to yield flavanones, facilitated by acidic or basic catalysts such as hydrochloric acid or sodium hydroxide .

Common Reagents and Conditions- Oxidation: Potassium permanganate or hydrogen peroxide in acidic/basic conditions.

- Reduction: Sodium borohydride or catalytic hydrogenation.

- Cyclization: Acidic or basic catalysts.

Major Products- Oxidation: Quinones.

- Reduction: Dihydrochalcones.

- Cyclization: Flavanones.

- Oxidation: Quinones.

- Reduction: Dihydrochalcones.

- Cyclization: Flavanones.

2',4'-Dihydroxychalcone exhibits notable biological activities, including:

- Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines, such as gastric cancer cells, by modulating key signaling pathways and gene expression .

- Antimicrobial Activity: The compound has demonstrated effectiveness against certain pathogens, including Saprolegnia species, indicating potential applications in aquaculture .

- Enzyme Interaction: It interacts with chalcone isomerase, which is critical for the conversion of chalcones to flavanones, thus influencing flavonoid biosynthesis .

The synthesis of 2',4'-Dihydroxychalcone can be achieved through several methods:

- Claisen-Schmidt Condensation:

- Modified Reduction Protocols:

- Ultrasonic-Assisted Methods:

2',4'-Dihydroxychalcone has diverse applications across various fields:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is explored for therapeutic applications.

- Agriculture: Its role in flavonoid biosynthesis makes it relevant for developing plant-based pesticides and growth regulators.

- Food Industry: The compound's antioxidant properties suggest potential uses as a food preservative.

Studies have shown that 2',4'-Dihydroxychalcone interacts with several biological targets:

- Heat Shock Protein 90 (Hsp90): It binds to the ATPase domain of Hsp90, inhibiting its function and affecting various signaling pathways related to stress responses and cell survival.

- Chalcone Isomerase: This interaction is crucial for the enzymatic conversion of chalcones into flavanones, impacting flavonoid metabolism significantly .

Similar Compounds

Several compounds share structural similarities with 2',4'-Dihydroxychalcone. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chalcone | Basic structure without hydroxyl substitutions | Precursor to flavonoids |

| Dihydrochalcone | Lacks double bond between rings | Reduced form of chalcones |

| 4-Hydroxychalcone | Hydroxyl group at the 4-position only | Exhibits different biological activities |

| 2',4',6'-Trihydroxychalcone | Additional hydroxyl groups | Increased solubility and potential bioactivity |

| Flavanone | Cyclized form of chalcones | More stable with distinct biological functions |

Uniqueness

2',4'-Dihydroxychalcone is unique due to its specific arrangement of hydroxyl groups, which enhances its bioactivity compared to other similar compounds. This configuration allows for selective interactions with biological targets, making it a valuable compound for research and application in medicinal chemistry.

Synthetic Pathways and Methodologies

Claisen-Schmidt Condensation Modifications

The Claisen-Schmidt condensation represents the most classical and widely employed method for synthesizing 2',4'-dihydroxychalcone and related chalcone derivatives [5]. This reaction involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone with benzaldehyde under alkaline conditions [1] [5]. The traditional approach utilizes potassium hydroxide or sodium hydroxide in methanol or ethanol at room temperature, typically yielding products in the range of 60-90% [5] [24].

Recent modifications to the classical Claisen-Schmidt condensation have demonstrated significant improvements in reaction efficiency and yield optimization. The use of 20 mol% sodium hydroxide under solvent-free conditions with grinding using a mortar and pestle for 5 minutes has achieved yields of up to 98% [25]. This methodology eliminates the need for prolonged reaction times and reduces solvent consumption while maintaining high product yields [25].

Table 1: Comparative Analysis of Claisen-Schmidt Condensation Conditions for 2',4'-Dihydroxychalcone Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| KOH (40%) | Methanol | Room temperature | 4 days | 73 | [11] |

| NaOH (20 mol%) | Solvent-free | Room temperature | 5 minutes | 98 | [25] |

| KOH (20 mol%) | Solvent-free | Room temperature | 5 minutes | 85 | [25] |

| NaOH (20 mol%) | Ethanol | Reflux | 8 hours | 93 | [25] |

The mechanism of the Claisen-Schmidt condensation proceeds through enolate formation, followed by aldol addition and subsequent dehydration to form the characteristic alpha,beta-unsaturated ketone system [5]. The presence of electron-donating substituents in the aldehyde component favors acid-catalyzed condensation, while electron-withdrawing substituents favor base-catalyzed conditions [5].

Alternative catalytic systems have been explored to enhance reaction efficiency. The sodium nitrate or lithium nitrate/natural phosphate/methanol system provides an extremely efficient basic catalyst for the Claisen-Schmidt condensation, allowing chalcones to be obtained in high yields at room temperature [5]. Additionally, alkaline earth metal hydroxides of calcium, barium, or strontium in aprotic solvents facilitate water removal and accelerate the reaction process [5].

Sodium Borohydride-Palladium/Carbon Reduction Protocols

The sodium borohydride-palladium/carbon reduction system represents an alternative approach for the selective reduction of chalcones to their corresponding dihydrochalcone derivatives [2] [8]. This methodology has been specifically developed for the preparation of 2',4'-dihydroxydihydrochalcone from its unsaturated precursor [2].

The reduction protocol involves dissolving 2',4'-dihydroxychalcone (1.0 mmol) in methanol (10 mL) in the presence of palladium/carbon catalyst (1.0 mmol), followed by careful addition of sodium borohydride (4.0 mmol) in small portions [2]. The reaction mixture is maintained at 5-10°C for 45 minutes with continuous stirring [2]. This modified procedure achieves significantly improved yields compared to traditional reduction methods, obtaining 2',4'-dihydroxydihydrochalcone in 68.4% yield [2].

Table 2: Sodium Borohydride-Palladium/Carbon Reduction Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 5-10°C | [2] |

| Reaction time | 45 minutes | [2] |

| Sodium borohydride equivalents | 4.0 mmol | [2] |

| Palladium/carbon loading | 1.0 mmol | [2] |

| Yield | 68.4% | [2] |

The efficiency of this reduction system is attributed to the controlled temperature conditions and the gradual addition of the reducing agent, which prevents unwanted side reactions and ensures selective reduction of the carbon-carbon double bond [2]. The palladium catalyst facilitates hydrogen transfer from sodium borohydride to the conjugated double bond system while preserving the carbonyl functionality [8] [10].

Alternative hydrogen sources for palladium-catalyzed reductions include ammonium formate in methanol/tetrahydrofuran systems [10]. This approach has demonstrated greater than 50% reduction in reaction time compared to traditional molecular hydrogen systems [10]. The ammonium formate system eliminates the solubility limitations associated with molecular hydrogen and provides a more convenient laboratory-scale synthetic approach [10].

Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2',4'-dihydroxychalcone through both proton and carbon-13 analyses [1] [21]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence of the trans-alpha,beta-unsaturated ketone system and the hydroxyl substitution pattern [1] [21].

The aromatic region of the proton nuclear magnetic resonance spectrum displays distinctive patterns for 2',4'-dihydroxychalcone derivatives. Compounds typically show two multiplets at δ 7.66-7.64 ppm and δ 7.43 ppm, integrating for two and three protons respectively, corresponding to the H-2,6 and H-3,4,5 positions of the unsubstituted phenyl ring [21]. The trans-alpha,beta-unsaturated ketone protons appear as doublets at δ 7.65 ppm (1H, J = 15.5 Hz, H-7) and δ 7.57 ppm (1H, J = 15.5 Hz, H-8), confirming the E-configuration of the double bond [21].

Table 3: Characteristic Nuclear Magnetic Resonance Spectroscopic Data for 2',4'-Dihydroxychalcone

| Position | 1H NMR (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| H-7 (α-proton) | 7.65 | d | J = 15.5 | [21] |

| H-8 (β-proton) | 7.57 | d | J = 15.5 | [21] |

| H-2,6 (Ring B) | 7.66-7.64 | m | - | [21] |

| H-3,4,5 (Ring B) | 7.43 | m | - | [21] |

| 2'-OH | 13.49-13.40 | s | - | [21] |

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbonyl carbon environment and aromatic carbon framework [1] [21]. The ketone carbonyl carbon typically appears in the range of δ 191.8-189.9 ppm, consistent with alpha,beta-unsaturated ketone systems [21]. The aromatic carbon signals are distributed throughout the typical aromatic region, with specific chemical shifts dependent on the hydroxyl substitution pattern [1].

A particularly diagnostic feature in the proton nuclear magnetic resonance spectrum is the hydrogen-bonded hydroxyl proton signal appearing as a singlet at δ 13.49-13.40 ppm [21]. This downfield chemical shift confirms the presence of intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen atom, which is characteristic of 2'-hydroxychalcone derivatives [7] [22].

The nuclear magnetic resonance analysis also reveals conformational information about 2',4'-dihydroxychalcone. The compound exists primarily in the s-trans conformation, as evidenced by the coupling patterns and chemical shift values observed in both proton and carbon-13 spectra [7]. This conformational preference is attributed to the intramolecular hydrogen bonding interaction that stabilizes the planar molecular geometry [7].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the molecular geometry and intermolecular interactions of 2',4'-dihydroxychalcone derivatives [12] [16] [22]. Crystal structure determinations have revealed important details about the planarity of the molecule and the nature of hydrogen bonding interactions [12].

The molecular structure of related dihydroxychalcone compounds shows that the molecule adopts an essentially planar conformation due to the extended π-conjugated system [16]. The dihedral angle between the aromatic rings and the central enone unit typically falls within the range of 0-35° for the "cisoid" conformation or 85-90° for the "transoid" conformation [7]. The predominant conformation observed in crystal structures corresponds to the s-trans arrangement, which is stabilized by intramolecular hydrogen bonding [12] [22].

Table 4: Crystallographic Parameters for Dihydroxychalcone Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Orthorhombic | [16] |

| Space group | Pbcn (centrosymmetric) | [16] |

| Dihedral angle (cisoid) | 0-35° | [7] |

| Dihedral angle (transoid) | 85-90° | [7] |

| Hydrogen bond type | C-H...O intramolecular/intermolecular | [16] |

The intramolecular hydrogen bonding pattern represents a critical structural feature observed in crystallographic studies of 2'-hydroxychalcone derivatives [12] [22]. The hydrogen atom involved in the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen has been successfully located and refined in crystal structure determinations [12]. This hydrogen bonding interaction significantly influences the molecular conformation and spectroscopic properties of the compound [22].

Intermolecular interactions in the crystal lattice include additional hydrogen bonding patterns and π-π stacking interactions [16]. The crystal packing is stabilized by strong intermolecular bifurcate C-H...O hydrogen bonds that link adjacent molecules in the lattice [16]. These interactions contribute to the overall stability of the crystalline phase and influence the physical properties of the solid material [16].

The crystallographic analysis also reveals that the asymmetric unit typically contains one-half of the molecule, with the complete molecular structure generated through crystallographic symmetry operations [16]. This symmetry relationship reflects the inherent molecular symmetry and contributes to the efficient packing arrangement observed in the crystal structure [16].

2',4'-Dihydroxychalcone exhibits a diverse distribution pattern across multiple plant families, with the most significant concentrations found within the Fabaceae family. This flavonoid compound has been identified in various plant species across different geographical regions, demonstrating its widespread occurrence in the plant kingdom [2] [3].

The Fabaceae family represents the primary source of 2',4'-dihydroxychalcone, with several notable species containing substantial quantities of this compound. Adesmia balsamica, endemic to Argentina, produces this chalcone in its resinous exudate, where it can be isolated with yields of approximately 3.25% [4] [5]. The compound serves as one of the major bioactive constituents in this species, contributing to its traditional medicinal applications. Zuccagnia punctata, another Argentine endemic species from the Fabaceae family, contains 2',4'-dihydroxychalcone as a major component in its aerial parts, including leaves, stems, and flowers [2] [6]. This species thrives in arid and semiarid regions of central and western Argentina, where environmental stress conditions may enhance the production of protective phenolic compounds.

Oxytropis falcata, a member of the Fabaceae family distributed across Tibet and other Asian regions, represents another significant natural source of 2',4'-dihydroxychalcone [7] [8] [9]. This species has been extensively studied for its flavonoid content, with 2',4'-dihydroxychalcone constituting approximately 6.25% of the total flavonoid extract [9]. The compound has been isolated from whole plant extracts and identified as one of the primary bioactive constituents responsible for the plant's pharmacological properties. Vachellia vernicosa and Flemingia chappar are additional Fabaceae species that have been reported to contain 2',4'-dihydroxychalcone, expanding the known distribution within this botanical family [10] [11].

Beyond the Fabaceae family, 2',4'-dihydroxychalcone occurrence extends to other botanical families, demonstrating its broader ecological significance. Dracaena draco from the Asparagaceae family produces this compound in its characteristic red resin, which has been traditionally used for various medicinal purposes [12]. The Canary Islands endemic species accumulates 2',4'-dihydroxychalcone as part of its complex resinous matrix, contributing to the therapeutic properties attributed to dragon's blood resin.

The Ericaceae family is represented by Ceratiola ericoides, which has been identified as containing 2',4'-dihydroxychalcone . This species expands the taxonomic range of plants producing this specific chalcone, suggesting potential evolutionary convergence in flavonoid biosynthetic pathways across distantly related plant lineages.

Pteridaceae family contributes to the distribution through Pityrogramma tartarea, a fern species that produces 2',4'-dihydroxychalcone [13]. The presence of this compound in pteridophytes indicates that chalcone biosynthesis predates the evolution of seed plants and represents an ancient biochemical pathway for producing protective secondary metabolites.

Ecological Distribution Patterns

| Plant Species | Family | Geographic Distribution | Habitat Characteristics | Compound Abundance |

|---|---|---|---|---|

| Adesmia balsamica | Fabaceae | Argentina | Arid regions | 3.25% yield from resin [4] |

| Zuccagnia punctata | Fabaceae | Central/Western Argentina | Arid and semiarid zones | Major component in aerial parts [2] |

| Oxytropis falcata | Fabaceae | Tibet, Asia | High altitude regions | 6.25% of total flavonoids [9] |

| Dracaena draco | Asparagaceae | Canary Islands | Mediterranean climate | Present in resin [12] |

| Ceratiola ericoides | Ericaceae | North America | Sandy soils | Identified presence |

| Pityrogramma tartarea | Pteridaceae | Tropical regions | Rock crevices | Isolated compound [13] |

The ecological distribution of 2',4'-dihydroxychalcone-producing plants suggests that this compound may serve adaptive functions in response to environmental stressors. Many of the identified species inhabit arid or semi-arid environments, high-altitude regions, or nutrient-poor soils, where secondary metabolites like chalcones provide protection against ultraviolet radiation, oxidative stress, and pathogenic microorganisms [3].

Extraction and Isolation Techniques

The isolation of 2',4'-dihydroxychalcone from natural sources requires sophisticated extraction and purification methodologies due to the compound's chemical properties and its typically low concentrations in plant tissues. Multiple extraction approaches have been developed and optimized to achieve high-purity isolates suitable for research and potential therapeutic applications.

Column chromatography represents the most widely employed technique for isolating 2',4'-dihydroxychalcone from natural sources. The standard protocol involves initial extraction of plant material using organic solvents, followed by systematic fractionation using silica gel column chromatography with petroleum ether and ethyl acetate gradient systems [4]. The optimal elution conditions typically begin with petroleum ether:ethyl acetate ratios of 9:1, progressing to 5.8:4.2 to achieve complete separation of the target compound from related flavonoids and other plant constituents. This method has proven particularly effective for Adesmia balsamica resinous exudates, yielding 3.25% pure 2',4'-dihydroxychalcone [4].

High-performance liquid chromatography (HPLC) serves as both an analytical and preparative tool for 2',4'-dihydroxychalcone isolation. HPLC-guided fractionation has been successfully employed for Oxytropis falcata extracts, achieving purities exceeding 90-98% [8]. The technique offers superior resolution compared to traditional column chromatography and enables real-time monitoring of compound separation. Various mobile phase systems have been optimized depending on the source material and co-occurring compounds, with reversed-phase C18 columns providing excellent separation efficiency.

Bioassay-guided fractionation represents a targeted approach that combines biological activity screening with chromatographic separation. This methodology has been particularly valuable for Oxytropis falcata extracts, where chloroform and ethyl acetate fractions demonstrated superior antibacterial activities [8]. The technique involves sequential extraction with solvents of increasing polarity, followed by bioactivity testing of each fraction to guide further purification efforts toward the most active components.

Medium-pressure liquid chromatography (MPLC) provides an intermediate approach between traditional column chromatography and HPLC, offering improved resolution while maintaining cost-effectiveness for larger-scale preparations. Biotage SNAP HP-Sil columns have been successfully employed for 2',4'-dihydroxychalcone purification from synthetic preparations, achieving yields of 73% with high purity [14]. This technique proves particularly valuable when processing substantial quantities of crude extract.

Optimized Extraction Protocols

| Technique | Solvent System | Source Material | Yield (%) | Purity Level | Processing Time |

|---|---|---|---|---|---|

| Column Chromatography | Petroleum ether/EtOAc gradients | A. balsamica resin | 3.25 | High | 8-12 hours |

| HPLC Separation | Variable mobile phases | O. falcata extract | Variable | >90-98% | 2-4 hours |

| MPLC Purification | Biotage HP-Sil system | Synthetic material | 73 | High | 4-6 hours |

| Bioassay-guided | CHCl₃/EtOAc extracts | O. falcata whole plant | Variable | Moderate-High | 24-48 hours |

Ethanol extraction combined with recrystallization offers a simpler, more accessible approach for initial compound isolation. This method involves exhaustive extraction of dried plant material using ethanol under reflux conditions, followed by concentration and recrystallization from hexane or similar non-polar solvents [15]. While yields may be lower compared to chromatographic methods, this approach provides adequate purity for preliminary studies and can be easily scaled for larger preparations.

Microwave-assisted extraction has emerged as a rapid and efficient alternative to traditional extraction methods. This technique utilizes microwave energy to accelerate the extraction process while maintaining compound integrity. The method has shown particular promise for chalcone extraction from various plant sources, reducing extraction times from hours to minutes while maintaining or improving yields [16].

The selection of appropriate extraction and isolation techniques depends on several factors including the source material characteristics, desired compound purity, available equipment, and intended applications. For research requiring the highest purity standards, HPLC purification remains the method of choice, while column chromatography provides an excellent balance between purity, yield, and cost-effectiveness for most applications.

Biogenetic Pathways in Plant Systems

The biosynthesis of 2',4'-dihydroxychalcone in plant systems follows the well-characterized phenylpropanoid and flavonoid biosynthetic pathways, with specific enzymatic modifications that lead to the formation of this particular chalcone structure. Understanding these biogenetic pathways provides crucial insights into the metabolic regulation and potential biotechnological applications of this important flavonoid compound.

The general phenylpropanoid pathway serves as the foundation for 2',4'-dihydroxychalcone biosynthesis, beginning with the amino acid phenylalanine derived from the shikimate pathway [17]. The initial committed step involves phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia [17]. This enzyme represents a critical regulatory point in phenylpropanoid metabolism, with its activity directly influencing the flux of carbon from primary to secondary metabolism in plants.

The second enzymatic step involves cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid to generate p-coumaric acid [17]. This represents the first oxidation reaction in the flavonoid biosynthetic pathway and is essential for providing the hydroxylated aromatic precursor required for subsequent reactions. The enzyme's activity has been directly correlated with flavonoid content in various plant species, establishing its importance in determining final chalcone concentrations.

4-coumarate:CoA ligase (4CL) catalyzes the third step, forming p-coumaroyl-CoA through the ATP-dependent addition of coenzyme A to p-coumaric acid [17]. This activation step is crucial for subsequent enzymatic reactions, as the CoA ester serves as the essential substrate for chalcone synthase. In plants, 4CL exists as a gene family with members displaying distinct substrate specificities, with specific isoforms dedicated to flavonoid versus lignin biosynthesis.

The entry point into flavonoid-specific biosynthesis occurs through the action of chalcone synthase (CHS), the first committed enzyme in flavonoid production [17]. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). This polyketide synthase represents the rate-limiting step in flavonoid biosynthesis and is subject to extensive transcriptional and post-translational regulation in response to environmental stimuli.

Chalcone Modification Pathways

The formation of 2',4'-dihydroxychalcone from the initial naringenin chalcone product requires specific enzymatic modifications that alter the hydroxylation pattern of the molecule. Chalcone reductase (CHR) can act on CHS reaction intermediates to catalyze C-6' dehydroxylation, potentially contributing to the formation of isoliquiritigenin (4,2',4'-trihydroxychalcone) [17]. This enzyme belongs to the aldo-keto reductase superfamily and provides an alternative pathway for chalcone diversification.

The specific formation of 2',4'-dihydroxychalcone likely involves additional hydroxylation and reduction enzymes that modify the basic chalcone skeleton. These may include cytochrome P450 enzymes responsible for regiospecific hydroxylation reactions and various reductases that can modify the oxidation state of different positions on the aromatic rings. The exact enzymatic sequence leading to 2',4'-dihydroxychalcone formation remains partially elucidated and may vary among different plant species.

Chalcone isomerase (CHI) represents a crucial branch point in the pathway, as it can catalyze the stereospecific cyclization of 2',4'-dihydroxychalcone to form corresponding flavanone derivatives [18]. The enzyme shows pH-dependent activity, with the cyclization requiring ionization of the 2'-hydroxyl group. Studies have demonstrated that CHI-catalyzed cyclization of 2',4'-dihydroxychalcone is approximately 90% diffusion-controlled at pH 7.5, indicating extremely efficient enzymatic catalysis [18].

Regulatory Mechanisms and Environmental Influences

The biosynthesis of 2',4'-dihydroxychalcone is subject to complex regulatory mechanisms that respond to various internal and external stimuli. Transcriptional regulation plays a primary role, with genes encoding PAL, CHS, and other pathway enzymes showing coordinated expression patterns in response to stress conditions, light exposure, and developmental signals [19]. The promoter regions of these genes contain conserved sequence motifs that respond to specific transcription factors, enabling rapid upregulation of the entire pathway when protective secondary metabolites are required.

Post-translational regulation also contributes significantly to pathway control, with many enzymes subject to protein modifications, subcellular localization changes, and metabolon formation [19]. Evidence suggests that phenylpropanoid pathway enzymes may form loose associations with membrane structures, creating metabolic clusters that facilitate efficient intermediate channeling and prevent the loss of reactive intermediates.

| Pathway Step | Enzyme | EC Number | Regulation | Environmental Response |

|---|---|---|---|---|

| Phenylalanine → trans-cinnamic acid | PAL | EC 4.3.1.24 | Transcriptional | Light, stress, wounding |

| trans-cinnamic acid → p-coumaric acid | C4H | EC 1.14.14.91 | Post-translational | UV radiation, temperature |

| p-coumaric acid → p-coumaroyl-CoA | 4CL | EC 6.2.1.12 | Allosteric | Substrate availability |

| p-coumaroyl-CoA → naringenin chalcone | CHS | EC 2.3.1.74 | Transcriptional | Pathogen attack, light |

| Chalcone modifications | Various | Variable | Multiple | Species-specific |

| Chalcone → flavanone | CHI | EC 5.5.1.6 | pH-dependent | Cellular conditions |